Cas no 2156236-71-2 (3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol)

3-(3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol is a heterocyclic compound featuring a pyrazole core fused with an azetidine ring bearing a hydroxyl group at the 3-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The tert-butyl group enhances stability, while the methyl-substituted pyrazole moiety contributes to selective reactivity. The azetidine ring offers conformational rigidity, potentially improving binding affinity in target applications. Its balanced lipophilicity and polar hydroxyl group suggest favorable pharmacokinetic properties. This compound is particularly useful in the synthesis of biologically active molecules, serving as a versatile scaffold for further functionalization in drug discovery and development.
3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol structure
2156236-71-2 structure
商品名:3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol
CAS番号:2156236-71-2
MF:C11H19N3O
メガワット:209.288062334061
CID:6104600
PubChem ID:165707252

3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol
    • 2156236-71-2
    • EN300-1770696
    • インチ: 1S/C11H19N3O/c1-10(2,3)8-5-9(14(4)13-8)11(15)6-12-7-11/h5,12,15H,6-7H2,1-4H3
    • InChIKey: BPPIIRIETLXBCD-UHFFFAOYSA-N
    • ほほえんだ: OC1(C2=CC(C(C)(C)C)=NN2C)CNC1

計算された属性

  • せいみつぶんしりょう: 209.152812238g/mol
  • どういたいしつりょう: 209.152812238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 50.1Ų

3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1770696-1.0g
3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol
2156236-71-2
1g
$1543.0 2023-06-03
Enamine
EN300-1770696-5g
3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol
2156236-71-2
5g
$4475.0 2023-09-20
Enamine
EN300-1770696-0.25g
3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol
2156236-71-2
0.25g
$1420.0 2023-09-20
Enamine
EN300-1770696-10g
3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol
2156236-71-2
10g
$6635.0 2023-09-20
Enamine
EN300-1770696-0.5g
3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol
2156236-71-2
0.5g
$1482.0 2023-09-20
Enamine
EN300-1770696-0.1g
3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol
2156236-71-2
0.1g
$1357.0 2023-09-20
Enamine
EN300-1770696-2.5g
3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol
2156236-71-2
2.5g
$3025.0 2023-09-20
Enamine
EN300-1770696-5.0g
3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol
2156236-71-2
5g
$4475.0 2023-06-03
Enamine
EN300-1770696-1g
3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol
2156236-71-2
1g
$1543.0 2023-09-20
Enamine
EN300-1770696-10.0g
3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol
2156236-71-2
10g
$6635.0 2023-06-03

3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol 関連文献

3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-olに関する追加情報

3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol

The compound 3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol (CAS No. 2156236712) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound, often referred to as azetidine derivative, has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.

Azetidine derivatives are a class of four-membered ring compounds that exhibit remarkable versatility in chemical synthesis and biological applications. The presence of the tert-butyl group in the pyrazole ring enhances the compound's stability and lipophilicity, which are critical factors for drug bioavailability. Additionally, the methyl group substitution at the 1H position of the pyrazole ring contributes to its unique electronic properties, further modulating its interactions with biological targets.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol. Researchers have employed innovative methodologies, such as click chemistry and transition-metal catalysis, to optimize the production process. These techniques not only improve yield but also ensure the high purity required for pharmacological studies.

The pharmacological profile of this compound has been extensively investigated in preclinical models. Studies have demonstrated its potential as a modulator of G-protein coupled receptors (GPCRs), which are key targets in numerous disease states, including neurodegenerative disorders and cardiovascular diseases. Furthermore, its ability to act as a selective antagonist or agonist depending on the context makes it a versatile tool in drug development.

One of the most exciting developments involving this compound is its application in antiviral therapy. Recent research has shown that 3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3

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